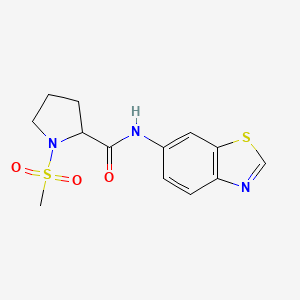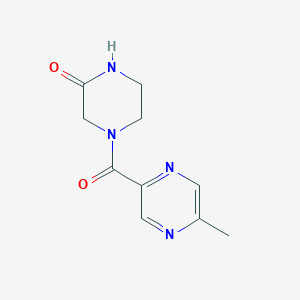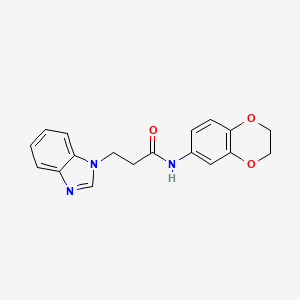![molecular formula C13H17N3O B7543380 N-[2-(dimethylamino)ethyl]-1H-indole-7-carboxamide](/img/structure/B7543380.png)
N-[2-(dimethylamino)ethyl]-1H-indole-7-carboxamide
Vue d'ensemble
Description
N-[2-(dimethylamino)ethyl]-1H-indole-7-carboxamide, also known as DMAC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has a unique structure that makes it an attractive candidate for research in areas such as drug discovery, neuroscience, and biochemistry. In
Mécanisme D'action
The mechanism of action of N-[2-(dimethylamino)ethyl]-1H-indole-7-carboxamide is not fully understood, but it has been suggested that it may act by binding to certain receptors in the brain and modulating their activity. For example, N-[2-(dimethylamino)ethyl]-1H-indole-7-carboxamide has been shown to bind to the sigma-1 receptor, which is involved in various cellular processes, including the regulation of ion channels and the modulation of neurotransmitter release. By binding to this receptor, N-[2-(dimethylamino)ethyl]-1H-indole-7-carboxamide may alter its activity and produce its physiological effects.
Biochemical and Physiological Effects:
N-[2-(dimethylamino)ethyl]-1H-indole-7-carboxamide has been found to have various biochemical and physiological effects, depending on the system being studied. In cancer cells, N-[2-(dimethylamino)ethyl]-1H-indole-7-carboxamide has been shown to inhibit cell proliferation and induce apoptosis, which is a programmed cell death mechanism. In the brain, N-[2-(dimethylamino)ethyl]-1H-indole-7-carboxamide has been found to have anxiolytic and antidepressant effects, possibly by modulating the activity of certain neurotransmitter systems. N-[2-(dimethylamino)ethyl]-1H-indole-7-carboxamide has also been shown to have effects on ion channels and the release of neurotransmitters, suggesting that it may have a broad range of physiological effects.
Avantages Et Limitations Des Expériences En Laboratoire
N-[2-(dimethylamino)ethyl]-1H-indole-7-carboxamide has several advantages for use in lab experiments. It is relatively easy to synthesize and has a well-defined chemical structure, which makes it useful for studying the structure-activity relationships of various compounds. N-[2-(dimethylamino)ethyl]-1H-indole-7-carboxamide is also relatively stable and can be stored for long periods of time without degradation. However, there are also limitations to using N-[2-(dimethylamino)ethyl]-1H-indole-7-carboxamide in lab experiments. For example, it has been found to have low solubility in aqueous solutions, which may limit its use in certain assays. Additionally, N-[2-(dimethylamino)ethyl]-1H-indole-7-carboxamide has been found to have low bioavailability, which may limit its use in animal studies.
Orientations Futures
There are several future directions for research on N-[2-(dimethylamino)ethyl]-1H-indole-7-carboxamide. One area of interest is the development of N-[2-(dimethylamino)ethyl]-1H-indole-7-carboxamide-based anticancer drugs. Studies have shown that N-[2-(dimethylamino)ethyl]-1H-indole-7-carboxamide has antitumor activity, but more research is needed to determine its efficacy and safety in humans. Another area of interest is the development of N-[2-(dimethylamino)ethyl]-1H-indole-7-carboxamide-based drugs for the treatment of anxiety and depression. Studies have shown that N-[2-(dimethylamino)ethyl]-1H-indole-7-carboxamide has anxiolytic and antidepressant effects, but more research is needed to determine its mechanism of action and potential side effects. Additionally, N-[2-(dimethylamino)ethyl]-1H-indole-7-carboxamide may have potential applications in the study of protein function and the development of new tools for biochemistry research. Overall, N-[2-(dimethylamino)ethyl]-1H-indole-7-carboxamide is a promising compound that has the potential to contribute to various scientific fields.
Applications De Recherche Scientifique
N-[2-(dimethylamino)ethyl]-1H-indole-7-carboxamide has been widely studied for its potential applications in various scientific fields. In drug discovery, N-[2-(dimethylamino)ethyl]-1H-indole-7-carboxamide has been shown to have antitumor activity, making it a promising candidate for the development of anticancer drugs. In neuroscience, N-[2-(dimethylamino)ethyl]-1H-indole-7-carboxamide has been found to have anxiolytic and antidepressant effects, and it has been suggested that it may be useful in the treatment of anxiety and depression. In biochemistry, N-[2-(dimethylamino)ethyl]-1H-indole-7-carboxamide has been used as a probe to study the function of certain proteins, such as the sigma-1 receptor.
Propriétés
IUPAC Name |
N-[2-(dimethylamino)ethyl]-1H-indole-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O/c1-16(2)9-8-15-13(17)11-5-3-4-10-6-7-14-12(10)11/h3-7,14H,8-9H2,1-2H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDKPNHSXUWEWQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=O)C1=CC=CC2=C1NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(dimethylamino)ethyl]-1H-indole-7-carboxamide | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-N~1~-{2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}benzamide](/img/structure/B7543306.png)
![4-Amino-5-(2-thiazolyl)-7-(beta-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B7543316.png)
![N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-1-methyl-2-oxopyridine-3-carboxamide](/img/structure/B7543322.png)
![1-Cyclopropyl-3-[2-(dimethylamino)-2-phenylethyl]urea](/img/structure/B7543323.png)

![5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B7543336.png)
![2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl[4-(4-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B7543348.png)
![1-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]butan-1-one](/img/structure/B7543352.png)
![1-[4-[(4-Fluoro-1,3-benzothiazol-2-yl)oxy]piperidin-1-yl]-2-(1-methylindol-3-yl)ethanone](/img/structure/B7543392.png)




![2-[(2,5-Dimethylphenyl)methylsulfonyl]pyridine](/img/structure/B7543421.png)